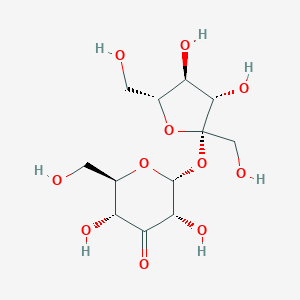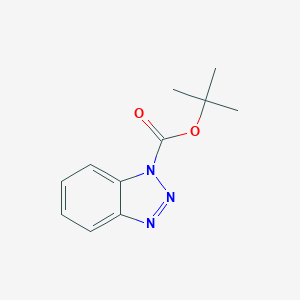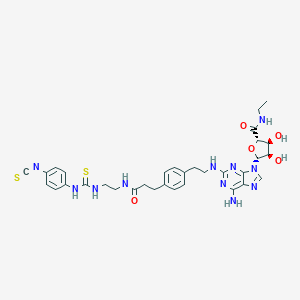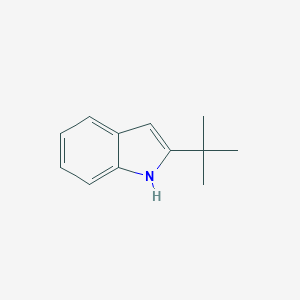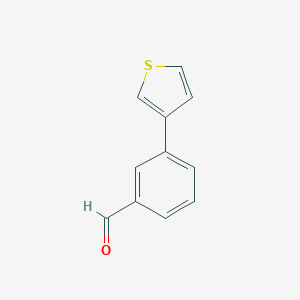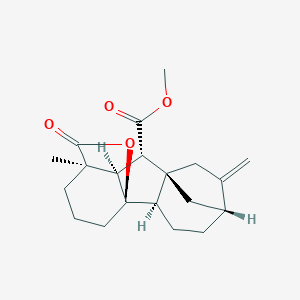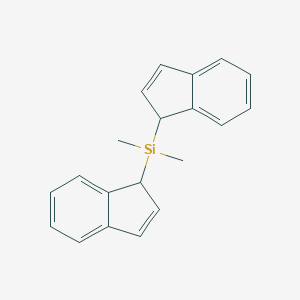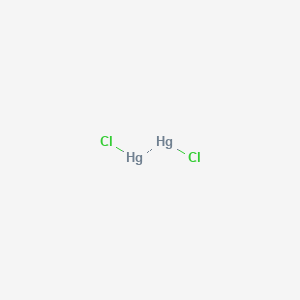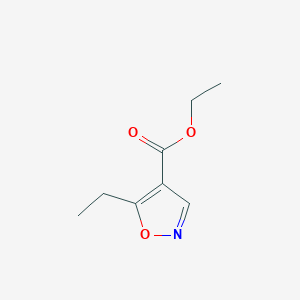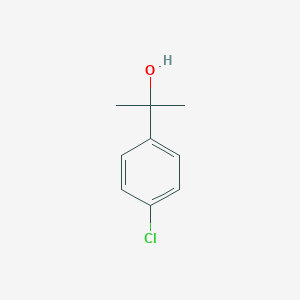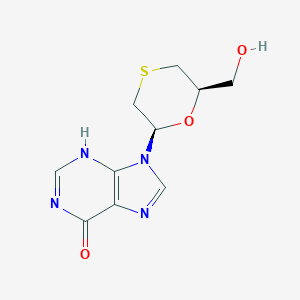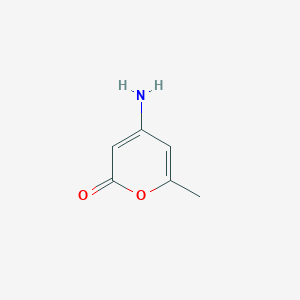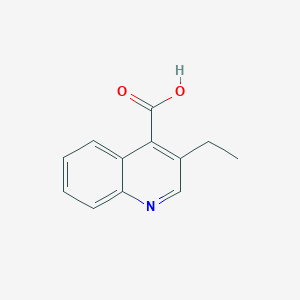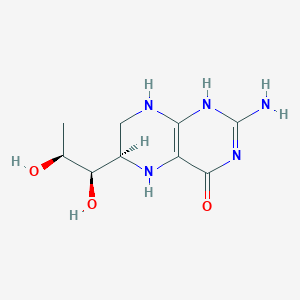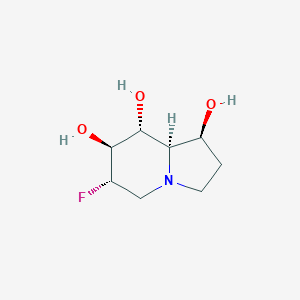
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a derivative of indolizidine, a natural alkaloid found in various plant species.
Mécanisme D'action
The mechanism of action of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- is not yet fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- has several biochemical and physiological effects. It has been found to reduce the production of certain inflammatory cytokines, which are known to play a role in the development of various diseases. Additionally, it has also been found to increase the production of certain antioxidants, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- in lab experiments is its high purity and stability, which makes it easier to work with. Additionally, its potential applications in various fields make it a promising compound for further research. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions that can be explored in the research of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, further research can be conducted to better understand the compound's mechanism of action and its potential applications in various fields. Finally, studies can be conducted to determine the compound's safety and efficacy in human trials, which can pave the way for its use in medicine.
Méthodes De Synthèse
The synthesis of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- can be achieved through several methods, including chemical and enzymatic synthesis. The chemical synthesis involves the reaction of indolizidine with fluorine, followed by hydrogenation to produce the desired compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between indolizidine and fluorine.
Applications De Recherche Scientifique
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propriétés
Numéro CAS |
131635-62-6 |
|---|---|
Nom du produit |
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- |
Formule moléculaire |
C8H14FNO3 |
Poids moléculaire |
191.2 g/mol |
Nom IUPAC |
(1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol |
InChI |
InChI=1S/C8H14FNO3/c9-4-3-10-2-1-5(11)6(10)8(13)7(4)12/h4-8,11-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 |
Clé InChI |
JOYRDAUHIQFEBO-TVNFTVLESA-N |
SMILES isomérique |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)F |
SMILES |
C1CN2CC(C(C(C2C1O)O)O)F |
SMILES canonique |
C1CN2CC(C(C(C2C1O)O)O)F |
Synonymes |
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



